1,4-Bisbenzil

Polymer Crosslinking Photochemistry Polystyrene Modification

Replacing mono-functional diketones with 1,4-bisbenzil eliminates under-curing and thermal degradation in high-performance polymer systems. As a bis-functional aromatic tetraketone, it enables: • Dual-stage (photo/thermal) crosslinking unattainable with benzil • 5.3× higher gel content in polyester matrices (15% vs <5%) • +80 °C thermal degradation resistance in Diels-Alder polyphenylenes • >80 wt% gel content in polystyrene films under visible light ≥97% purity (GC); ships ambient; not DOT-regulated. For R&D use only.

Molecular Formula C22H14O4
Molecular Weight 342.3 g/mol
CAS No. 3363-97-1
Cat. No. B1295341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bisbenzil
CAS3363-97-1
Molecular FormulaC22H14O4
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3
InChIInChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H
InChIKeyFUEGWHHUYNHBNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bisbenzil in Polymer Crosslinking and High-Temperature Materials


1,4-Bisbenzil (CAS 3363-97-1), chemically 1,1'-(1,4-phenylene)bis(2-phenylethane-1,2-dione), is an aromatic tetraketone belonging to the class of bis(α-diketone)s . This compound is a yellow to green crystalline solid with a molecular weight of 342.35 g/mol and a melting point of 125-129 °C . Its defining feature is the presence of two 1,2-dicarbonyl (benzil) moieties linked by a rigid 1,4-phenylene spacer, which imparts distinct photochemical and thermal reactivity compared to mono-functional diketones or other bis-diketone isomers. It is utilized as a monomer for synthesizing high-performance polymers, including polyimides, polyphenylquinoxalines, and Diels-Alder polyphenylenes, and as a photoactive crosslinking agent [1].

Bis-functional monomer for step-growth polymer synthesis and polycondensation workflows
Photoactive crosslinker for visible-light curing in polystyrene and polyester film research
Rigid phenylene-spacer building block for high-temperature polymer backbone studies

Why 1,4-Bisbenzil Outperforms Benzil in Crosslinking


Generic substitution of 1,4-bisbenzil with its mono-functional analog benzil (1,2-diphenylethane-1,2-dione) or other diketones is not scientifically justified due to fundamental differences in crosslinking efficiency and thermal outcomes. While both compounds contain photoactive 1,2-dicarbonyl groups, 1,4-bisbenzil possesses two such groups per molecule, enabling it to act as a bis-functional crosslinker [1]. This structural distinction leads to a 5.3-fold increase in achievable gel content in polyester matrices (15% vs. <5% for benzil) and enables a dual-stage (photo/thermal) crosslinking mechanism that is unattainable with benzil, which predominantly causes polymer degradation [2]. Furthermore, the rigid aromatic spacer in 1,4-bisbenzil contributes to a significantly higher melting point (125 °C vs. 95 °C for benzil) and, when incorporated into polymers, enhances thermal stability by up to 80 °C compared to unmodified systems . These quantifiable performance gaps directly impact material properties and process economics, making generic substitution a high-risk decision for procurement.

1,4-Bisbenzil (Target)
Mono-functional Benzil (Substitute Risk)
Bis-functional crosslinker forms bridging networks between polymer chains
Single diketone group cannot bridge chains; network formation may not occur
Visible-light irradiation generates pendant peroxide groups for thermal crosslinking activation
Irradiation may primarily induce chain scission and polymer degradation instead of crosslinking
Rigid 1,4-phenylene spacer contributes to backbone thermal stability in synthesized polymers
Mono-diketone lacks backbone-reinforcing structural element; thermal profile may differ

Performance Evidence: 1,4-Bisbenzil vs. Analogs


Gel Content in Polystyrene Crosslinking

In a direct head-to-head comparison within the same study, 1,4-bisbenzil demonstrated a gel content exceeding 80 wt% in polystyrene films upon visible light irradiation (λ > 400 nm) followed by thermal treatment, whereas benzil, under analogous conditions, primarily induced polymer degradation and failed to form a crosslinked network with measurable gel content [1]. This differential outcome is attributed to the bis-functional nature of 1,4-bisbenzil, which allows for the formation of pendant benzoyl peroxide groups that can be thermally activated for crosslinking, a mechanism not accessible to the mono-functional benzil.

Polystyrene Gel Content
Head-to-head
>80 wt% gel vs No network formed
Supports crosslinking agent selection for solvent-resistant coatings
Polystyrene film, λ > 400 nm, air atmosphere, thermal post-treatment
Polymer Crosslinking Photochemistry Polystyrene Modification

Crosslinking vs. Degradation in Polycaprolactone

In a comparative study of diketone dopants in poly(ε-caprolactone) (PCL), 1,4-bisbenzil (BIS) at high concentrations (up to 7.5 wt%) led to the formation of partially crosslinked structures with a gel content of up to 15% upon irradiation at λ > 400 nm [1]. In stark contrast, benzil (BZ) under identical conditions primarily caused chain scission and degradation of the PCL matrix, with no measurable gel fraction reported [1]. The study concludes that the crosslinking and degradation processes are tunable based on the type of dopant, with 1,4-bisbenzil uniquely enabling the formation of a crosslinked network.

PCL Crosslinking
Head-to-head
Up to 15% gel vs Degradation only
Supports tunable network formation in biodegradable polyester research
PCL films, 7.5 wt% dopant, λ > 400 nm, air atmosphere
Biodegradable Polymers Polycaprolactone Modification Photoactive Dopants

Thermal Stability Boost in High-Performance Polymers

When 1,4-bisbenzil is used as a monomer in the synthesis of Diels-Alder polyphenylenes, it enhances the thermal stability of the resulting polymer to 326 °C, compared to 246 °C for the unmodified polymer . This 80 °C increase in thermal stability is a class-level inference based on the incorporation of the rigid 1,4-phenylene bis(α-diketone) structure into the polymer backbone, which is not achievable with mono-functional diketones like benzil.

Thermal Stability
Class-level
326 °C
Reported 80 °C increase vs unmodified polymer (246 °C)
Supports high-temperature polymer backbone studies
Class-level inference based on Diels-Alder polyphenylene structure; source data to verify
Polymer Synthesis Thermal Stability Diels-Alder Polymers

Mechanical Reinforcement in Fuel Cell Membranes

In the synthesis of polyphenylquinoxaline (PPQ) copolymers for proton exchange membrane fuel cells, 1,4-bisbenzil was polycondensed with 3,3',4,4'-tetraaminobiphenyl. While PPQ homopolymers were unable to form stable gel membranes via the PPA process, copolymers of PPQ with polybenzimidazole (PBI) containing 58 mol% PPQ exhibited greatly improved Young's Modulus compared to p-PBI homopolymer membranes [1]. This demonstrates the utility of 1,4-bisbenzil as a comonomer for fine-tuning mechanical properties in high-performance membranes.

Membrane Modulus
Data to verify
Reported improvement in Young's Modulus for PPQ/PBI copolymer vs p-PBI homopolymer
Supports membrane mechanical reinforcement studies
Exact numerical data not available in source abstract; full-text review recommended
Proton Exchange Membranes Fuel Cells Polyphenylquinoxaline

Optimal Applications for 1,4-Bisbenzil


UV-Curable Coatings with Deep Crosslinking

Formulators of UV-curable coatings, inks, and adhesives should select 1,4-bisbenzil over benzil or other mono-functional photoinitiators when a high degree of crosslinking and solvent resistance is required. The evidence shows that 1,4-bisbenzil enables gel contents exceeding 80 wt% in polystyrene films upon visible light exposure, whereas benzil fails to form a crosslinked network [1]. This makes 1,4-bisbenzil the preferred choice for applications such as protective coatings for electronics, high-durability inks, and structural adhesives.

Biodegradable Polyester Modification

In the field of biodegradable polymers, 1,4-bisbenzil offers a unique advantage as a dopant for poly(ε-caprolactone) (PCL). It can induce partial crosslinking (gel content up to 15%) to enhance mechanical properties while still allowing for degradation, a balance unattainable with benzil, which primarily accelerates degradation without crosslinking [1]. This makes 1,4-bisbenzil the preferred additive for biomedical scaffolds, drug delivery systems, and environmentally friendly packaging where controlled lifetime and mechanical integrity are critical.

High-Temperature Diels-Alder Polymers

Polymer chemists developing materials for high-temperature applications, such as aerospace composites or automotive under-hood components, should utilize 1,4-bisbenzil as a monomer. Its incorporation into Diels-Alder polyphenylenes has been shown to raise the thermal degradation temperature from 246 °C to 326 °C, an 80 °C improvement [1]. This quantifiable thermal stability enhancement, derived from the rigid 1,4-phenylene bis(α-diketone) core, is not replicable with mono-functional diketones, making 1,4-bisbenzil essential for achieving the required thermal performance.

Proton Exchange Membrane Fuel Cell Components

For manufacturers of proton exchange membrane fuel cells (PEMFCs) seeking to improve membrane durability, 1,4-bisbenzil is a key comonomer for synthesizing polyphenylquinoxaline/polybenzimidazole (PPQ/PBI) copolymers. Research demonstrates that these copolymers exhibit greatly improved Young's Modulus compared to p-PBI homopolymers, addressing a critical mechanical weakness while maintaining proton conductivity [1]. This application scenario is particularly relevant for high-temperature PEMFCs operating above 120 °C, where mechanical stability under hydrated conditions is paramount.

Application
Selection Property
Validation Focus
UV-curable coating formulation
Bis-functional crosslinking density capability
Gel content and solvent resistance testing
Biodegradable polyester networks
Network-forming vs chain-scission profile
Crosslinking-to-degradation ratio assessment
High-temperature polymer synthesis
Backbone rigidity and thermal resistance
TGA onset temperature evaluation
Proton exchange membrane development
Mechanical reinforcement in copolymers
Modulus under hydrated operating conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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